molecular formula C11H10N2O3 B11885019 2-Ethyl-6-nitroquinolin-4(1H)-one CAS No. 112182-48-6

2-Ethyl-6-nitroquinolin-4(1H)-one

Cat. No.: B11885019
CAS No.: 112182-48-6
M. Wt: 218.21 g/mol
InChI Key: VGEGFHWVTAAKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-nitroquinolin-4(1H)-one is a chemical compound with the molecular formula C11H10N2O3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-nitroquinolin-4(1H)-one typically involves the nitration of 2-ethylquinolin-4(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to avoid over-nitration and to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-nitroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 2-Ethyl-6-aminoquinolin-4(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: 2-Carboxy-6-nitroquinolin-4(1H)-one.

Scientific Research Applications

2-Ethyl-6-nitroquinolin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-nitroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-nitroquinolin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethyl-4-nitroquinolin-6(1H)-one: Similar structure but with the nitro group at a different position.

    6-Nitroquinolin-4(1H)-one: Lacks the ethyl group.

Uniqueness

2-Ethyl-6-nitroquinolin-4(1H)-one is unique due to the specific positioning of the ethyl and nitro groups, which can influence its reactivity and biological activity. The presence of the ethyl group can affect the compound’s lipophilicity and its ability to interact with biological membranes, while the nitro group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

112182-48-6

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-ethyl-6-nitro-1H-quinolin-4-one

InChI

InChI=1S/C11H10N2O3/c1-2-7-5-11(14)9-6-8(13(15)16)3-4-10(9)12-7/h3-6H,2H2,1H3,(H,12,14)

InChI Key

VGEGFHWVTAAKFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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